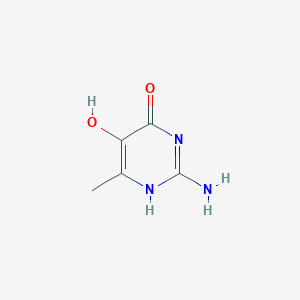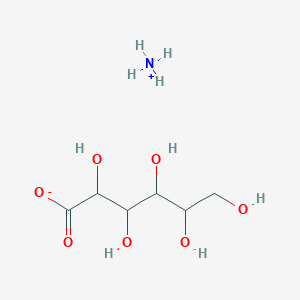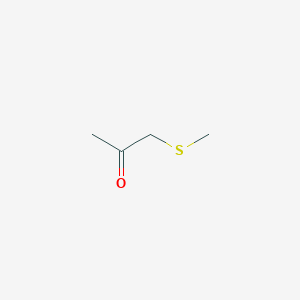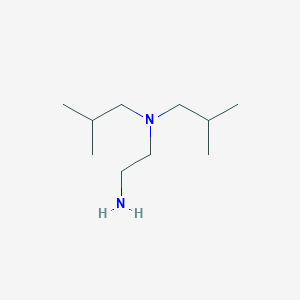
N,N-Diisobutylethylenediamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related ethylenediamine derivatives often involves straightforward chemical routes from commercially available starting materials. For instance, chiral N-acylethylenediamines, which share a similar backbone to N,N-Diisobutylethylenediamine, are synthesized in a single reaction step, highlighting the accessibility of such compounds through efficient synthetic strategies (Sprout & Seto, 2003).
Molecular Structure Analysis
The molecular structure of N,N-Diisobutylethylenediamine and its derivatives plays a critical role in determining their chemical reactivity and interaction with other molecules. For example, N,N′-Diphenylethylenediamine forms a crystal structure where intermolecular interactions are primarily of N—H⋯π and C—H⋯π character, without any N—H⋯N hydrogen bonding, indicating the significance of molecular arrangement in defining the compound's properties (Lennartson, Kokoli, & Håkansson, 2005).
Chemical Reactions and Properties
Ethylenediamine derivatives undergo various chemical reactions, including lithiation and reactions with bromine, to form novel compounds. These reactions highlight the reactivity of the ethylenediamine backbone and its potential for forming structurally diverse products. For instance, the reaction of a disilylene compound with bromine to form a novel bromosilylene showcases the versatility of ethylenediamine derivatives in synthetic chemistry (Yeong et al., 2010).
Physical Properties Analysis
The physical properties of ethylenediamine derivatives, including N,N-Diisobutylethylenediamine, are crucial for their application in various fields. These properties are influenced by the molecular structure, such as crystallinity and molecular interactions, which can be tailored through synthetic modifications to meet specific requirements.
Chemical Properties Analysis
Ethylenediamine derivatives exhibit a range of chemical properties, including the ability to form chelates with metals and participate in coordination chemistry. These properties are leveraged in applications ranging from catalysis to materials science. The synthesis and characterisation of nickel Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety, for example, demonstrate the compound's potential in selectively interacting with DNA structures, highlighting the broad utility of ethylenediamine derivatives in chemical research (Davis et al., 2015).
Wissenschaftliche Forschungsanwendungen
Catalysis and Ligand Development : N,N-Diisobutylethylenediamine derivatives are used in catalysis, particularly in asymmetric synthesis. They serve as ligands in metal-catalyzed reactions, enabling enantioselective transformations. For instance, chiral N-acylethylenediamines have been developed as modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes (Sprout & Seto, 2003).
Surface Adsorption and Flotation Processes : N-Dodecylethylenediamine, a derivative, has shown effectiveness in the flotation recovery of quartz, a significant process in mineral processing. Molecular dynamics simulations have been used to study its adsorption mechanism on quartz surfaces (Duan et al., 2019).
Organometallic Chemistry and Hydrolysis Reactions : Studies have explored the hydrolysis reactions of complexes containing ethylenediamine derivatives, including those related to N,N-Diisobutylethylenediamine. These studies are vital in understanding the behavior of metal complexes in different environments (Rochon et al., 1992).
Synthesis of Novel Chemical Compounds : Research includes the synthesis of new chemical entities using ethylenediamine derivatives. This involves creating compounds with potential applications in various fields, such as pharmaceuticals and material science (Rodrigues et al., 2009).
Antimicrobial Applications : Derivatives of N,N-Diisobutylethylenediamine, such as modified chitosan, have been evaluated as potential antimicrobial wound dressing materials. This application is crucial in the field of biomedical materials and healthcare (Dang et al., 2018).
Coordination Chemistry : Studies have focused on the coordination chemistry involving N,N-Diisobutylethylenediamine derivatives. Understanding how these compounds interact with metal ions is critical for designing new coordination complexes with desired properties (Prabaharan & Fletcher, 2003).
Eigenschaften
IUPAC Name |
N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMAAPZOAUTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505273 | |
| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisobutylethylenediamine | |
CAS RN |
14156-98-0 | |
| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



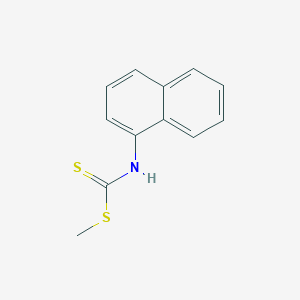


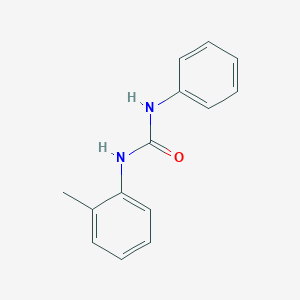


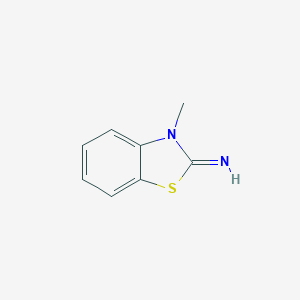

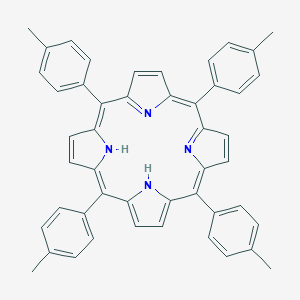
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
